NH-bis(PEG4-Boc)

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H61N3O12/c1-29(2,3)44-27(34)32-9-13-38-17-21-42-25-23-40-19-15-36-11-7-31-8-12-37-16-20-41-24-26-43-22-18-39-14-10-33-28(35)45-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34)(H,33,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRXRYVNQACVQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H61N3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Bifunctional Architecture of NH-bis(PEG4-Boc): A Technical Primer for Advanced Drug Development

For Immediate Release

Shanghai, China – November 26, 2025 – In the rapidly evolving landscape of targeted protein degradation, the rational design of linker molecules is paramount to the efficacy of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the structure and properties of NH-bis(PEG4-Boc), a key building block in the synthesis of advanced PROTACs. This document is intended for researchers, chemists, and drug development professionals engaged in the field of targeted therapeutics.

Executive Summary

NH-bis(PEG4-Boc), with the CAS Number 2182601-75-6, is a heterobifunctional linker characterized by a central secondary amine connecting two identical polyethylene glycol (PEG) chains of four repeating units (PEG4), each terminated with a tert-butyloxycarbonyl (Boc) protecting group.[1][2] Its symmetrical, flexible, and hydrophilic nature makes it an attractive component in the design of PROTACs, influencing their solubility, cell permeability, and the spatial orientation of the warhead and E3 ligase ligand.

Molecular Structure and Properties

The fundamental architecture of NH-bis(PEG4-Boc) is defined by its constituent parts: a central secondary amine, two PEG4 chains, and two terminal Boc protecting groups. The systematic name for this compound is 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 1,33-bis(1,1-dimethylethyl) ester.[1]

Structural Diagram

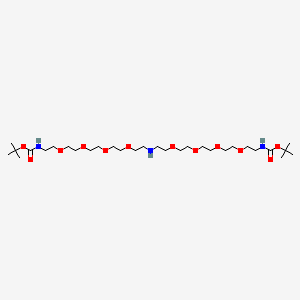

The two-dimensional chemical structure of NH-bis(PEG4-Boc) is depicted below. This structure is generated from its SMILES representation: O=C(OC(C)(C)C)NCCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(OC(C)(C)C)=O.[2]

Caption: 2D structure of NH-bis(PEG4-Boc).

Physicochemical Properties

A summary of the key physicochemical properties of NH-bis(PEG4-Boc) is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2182601-75-6 | [1] |

| Molecular Formula | C₃₀H₆₁N₃O₁₂ | |

| Molecular Weight | 655.82 g/mol | |

| Purity | ≥97% | |

| Appearance | (Not specified) | |

| Solubility | (Not specified) |

Synthesis and Functionalization

While specific, detailed experimental protocols for the synthesis of NH-bis(PEG4-Boc) are proprietary and not publicly available, the general synthetic strategy involves the dialkylation of ammonia or a primary amine with a Boc-protected amino-PEG4-electrophile. The Boc protecting groups are stable under a wide range of conditions but can be readily removed under acidic conditions to liberate the terminal primary amines.

General Deprotection Protocol

The removal of the Boc protecting groups is a critical step in the utilization of NH-bis(PEG4-Boc) for PROTAC synthesis. A typical deprotection procedure is outlined below.

Materials:

-

NH-bis(PEG4-Boc)

-

Dichloromethane (DCM) or Dioxane

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in Dioxane

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve NH-bis(PEG4-Boc) in an appropriate solvent such as DCM or dioxane under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the acidic reagent (e.g., TFA or a solution of HCl in dioxane) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a suitable base for subsequent conjugation reactions.

Applications in PROTAC Development

NH-bis(PEG4-Boc) serves as a versatile linker in the construction of PROTACs. The central secondary amine provides a point of attachment for a ligand targeting a protein of interest, while the two terminal amines (after deprotection) can be conjugated to a ligand for an E3 ubiquitin ligase.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical workflow for the synthesis of a PROTAC utilizing the NH-bis(PEG4-Boc) linker.

Caption: PROTAC synthesis workflow.

Conclusion

NH-bis(PEG4-Boc) is a well-defined, high-purity chemical entity that offers significant advantages in the construction of PROTACs and other heterobifunctional molecules. Its symmetrical design, coupled with the hydrophilic PEG chains, can impart favorable pharmacokinetic properties to the final conjugate. The Boc-protected amines allow for controlled, sequential conjugation, making it a valuable tool for the development of next-generation targeted protein degraders. Further research into the impact of this linker's length and flexibility on ternary complex formation and degradation efficacy will continue to inform the design of more potent and selective therapeutics.

References

An In-Depth Technical Guide to the Mechanism of Action of Boc Protection in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the tert-butyloxycarbonyl (Boc) protection of amine-terminated polyethylene glycol (PEG) linkers. This guide is intended for professionals in the fields of drug development, bioconjugation, and medicinal chemistry who utilize PEG linkers in their research and development endeavors.

Introduction: The Role of Boc Protection in PEG Linker Chemistry

Polyethylene glycol (PEG) linkers are indispensable tools in drug delivery and bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The functionalization of these linkers often requires precise control over reactive groups, particularly primary amines. The tert-butyloxycarbonyl (Boc) group serves as a robust and versatile protecting group for these amines, preventing unwanted side reactions during multi-step synthetic processes. Its widespread use stems from its stability in a variety of reaction conditions and its facile removal under mild acidic conditions, ensuring the integrity of the PEG linker and any attached moieties.[1][2]

Mechanism of Action: Boc Protection of Amine-Terminated PEG Linkers

The protection of an amine-terminated PEG linker with a Boc group is typically achieved through a nucleophilic acyl substitution reaction using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of the PEG linker acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butyl carbonate anion as a leaving group.

-

Byproduct Formation: The unstable tert-butyl carbonate anion subsequently decomposes into the stable and volatile byproducts, carbon dioxide (CO₂) gas and tert-butoxide. The evolution of CO₂ helps to drive the reaction to completion.

-

Proton Transfer: In the absence of an external base, the tert-butoxide can act as a base to deprotonate the now-protonated amine, forming tert-butanol. If a base like triethylamine (TEA) is used, it will deprotonate the amine, and the tert-butoxide will be protonated during aqueous workup.

The overall reaction is generally clean and high-yielding.

Quantitative Data: Boc Protection of Amine-PEG Linkers

The efficiency of Boc protection is generally high, with yields often exceeding 90%. Reaction times can vary depending on the specific conditions and the molecular weight of the PEG linker. While comprehensive kinetic data for a wide range of PEG molecular weights is not extensively tabulated in the literature, the following table summarizes typical reaction parameters. Steric hindrance from a longer PEG chain can potentially slow the reaction, necessitating longer reaction times or slightly elevated temperatures.

| Parameter | Condition | Typical Value/Range | Notes |

| Reagent | Boc Anhydride ((Boc)₂O) | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Acetonitrile | - | Choice depends on the solubility of the PEG linker. |

| Base (optional) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Bicarbonate | 1.2 - 2.0 equivalents | Often used to neutralize the acid byproduct and accelerate the reaction. |

| Temperature | 0 °C to Room Temperature (20-25 °C) | - | Starting at 0 °C can help control exothermic reactions. |

| Reaction Time | 1 - 12 hours | - | Longer times may be needed for high molecular weight PEGs due to steric hindrance. |

| Typical Yield | > 90% | - | Generally a high-yielding reaction. |

Experimental Protocol: Boc Protection of an Amine-Terminated PEG Linker

This protocol provides a general method for the Boc protection of an amine-terminated PEG linker.

Materials:

-

Amine-terminated PEG linker (e.g., NH₂-PEG-OH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) (optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the amine-terminated PEG linker (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Base Addition (Optional): If using a base, add TEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Boc Anhydride Addition: Slowly add a solution of (Boc)₂O (1.1 equivalents) in DCM to the stirring PEG solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution to remove the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the Boc-protected PEG linker. Further purification can be performed by column chromatography if necessary.

Mechanism of Action: Boc Deprotection of PEG Linkers

The removal of the Boc protecting group is an acid-catalyzed hydrolysis reaction. The most commonly used reagent is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).

The mechanism proceeds as follows:

-

Protonation: The acidic proton from TFA protonates the carbonyl oxygen of the Boc group, making it more electrophilic.

-

Formation of a tert-Butyl Cation: The protonated carbamate is unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.

-

Formation of the Free Amine: The final product is the deprotected primary amine, which exists as its TFA salt.

A critical consideration during Boc deprotection is the generation of the reactive tert-butyl cation. This electrophile can potentially alkylate nucleophilic side chains of other molecules present, leading to unwanted byproducts. To mitigate this, scavengers such as triisopropylsilane (TIS) are often added to the reaction mixture to trap the tert-butyl cation.

Quantitative Data: Boc Deprotection of PEG Linkers

The deprotection of Boc-protected PEG linkers is generally efficient, but the reaction kinetics can be influenced by the molecular weight of the PEG chain. Longer PEG chains can cause steric hindrance, potentially slowing down the rate of deprotection.[3]

| Parameter | Condition | Typical Value/Range | Notes |

| Reagent | Trifluoroacetic Acid (TFA) | 20-50% (v/v) in DCM | Higher concentrations can be used, but may increase side reactions. |

| 4M HCl in Dioxane | - | An alternative strong acid condition. | |

| Solvent | Dichloromethane (DCM) | - | A common solvent that provides good solubility. |

| Scavenger (optional) | Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | Recommended to prevent side reactions from the tert-butyl cation. |

| Temperature | 0 °C to Room Temperature (20-25 °C) | - | The reaction is often initiated at 0 °C and then allowed to warm to room temperature. |

| Reaction Time | 30 minutes - 2 hours | - | May require longer times for high molecular weight PEGs.[3] |

| Typical Yield | > 95% | - | Generally a very high-yielding and clean reaction. |

Experimental Protocol: Boc Deprotection of a PEG Linker

This protocol outlines a standard procedure for the removal of a Boc protecting group from a PEG linker using TFA.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional, but recommended)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[3]

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If using a scavenger, add TIS (2.5-5% v/v).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene (3x) to remove residual TFA.

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Conclusion

The Boc protecting group is a cornerstone of modern bioconjugation and drug development, offering a reliable method for the temporary masking of primary amines in PEG linkers. The protection reaction with Boc anhydride is typically high-yielding, while the acid-catalyzed deprotection is efficient and clean, particularly with the use of scavengers. Understanding the underlying mechanisms, reaction kinetics, and potential side reactions is crucial for the successful implementation of Boc protection strategies in the synthesis of complex PEGylated molecules. This guide provides the foundational knowledge and practical protocols to aid researchers in the effective application of this indispensable chemical tool.

References

Solubility Profile of NH-bis(PEG4-Boc): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of NH-bis(PEG4-Boc), a bifunctional polyethylene glycol (PEG) linker. Understanding the solubility of this reagent is critical for its effective use in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. This document outlines the available solubility data, provides detailed experimental protocols for solubility determination, and presents logical workflows for assessing solvent compatibility.

Introduction to NH-bis(PEG4-Boc) and its Solubility

NH-bis(PEG4-Boc) is a chemical linker featuring a central amine group extended by two tetra-polyethylene glycol arms, each terminated with a tert-butyloxycarbonyl (Boc) protected amine. The PEGylated nature of the molecule generally confers hydrophilicity, enhancing solubility in aqueous media and a range of organic solvents. The Boc protecting groups provide a lipophilic character, influencing its solubility in less polar environments. The overall solubility is a balance of these opposing characteristics.

Precise, quantitative solubility data for NH-bis(PEG4-Boc) is not widely available in published literature. However, based on information from chemical suppliers and data for structurally analogous compounds, a qualitative and semi-quantitative solubility profile can be established.

Solubility Data

The following table summarizes the known solubility of NH-bis(PEG4-Boc) and its close structural analogs in common laboratory solvents. It is important to note that much of the available data is qualitative.

| Compound Name | Solvent/System | Solubility | Data Type | Source |

| NH-bis(PEG4-Boc) | Not Specified | Soluble | Qualitative | General understanding from supplier information. |

| N-Boc-N-bis(PEG4-acid) | Water | Soluble | Qualitative | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative | [1][2] | |

| Dichloromethane (DCM) | Soluble | Qualitative | [1] | |

| Dimethylformamide (DMF) | Soluble | Qualitative | ||

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Quantitative | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Semi-quantitative | ||

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Semi-quantitative | ||

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Semi-quantitative | ||

| N-(Amine-PEG4)-N-bis(PEG4-N-Boc) | Water | Soluble | Qualitative | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative | ||

| Dichloromethane (DCM) | Soluble | Qualitative | ||

| Dimethylformamide (DMF) | Soluble | Qualitative | ||

| N-(N-Boc-PEG4)-N-bis(PEG4-amine) | Water | Soluble | Qualitative | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative | ||

| Dichloromethane (DCM) | Soluble | Qualitative | ||

| Dimethylformamide (DMF) | Soluble | Qualitative |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized protocols can be adapted for NH-bis(PEG4-Boc).

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

NH-bis(PEG4-Boc)

-

Selected solvents (e.g., Water, DMSO, DCM, DMF, Ethanol, etc.)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of NH-bis(PEG4-Boc) to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of NH-bis(PEG4-Boc) in the diluted filtrate using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Kinetic Solubility Determination (High-Throughput Screening)

This method provides a rapid assessment of solubility and is suitable for screening multiple solvents.

Materials:

-

NH-bis(PEG4-Boc) stock solution in a highly soluble solvent (e.g., DMSO).

-

Aqueous and organic solvents of interest.

-

96-well microplates.

-

Automated liquid handler (optional).

-

Plate reader capable of nephelometry or light scattering detection.

Procedure:

-

Prepare a high-concentration stock solution of NH-bis(PEG4-Boc) in DMSO.

-

In a 96-well plate, add the solvents to be tested.

-

Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the solvents to create a dilution series.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) with gentle shaking.

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in signal is observed indicates the kinetic solubility limit.

Visualizations

Logical Diagram of Solubility Characteristics

The following diagram illustrates the expected solubility of PEGylated and Boc-protected amines in different classes of solvents.

Caption: Solubility Influences of Functional Groups.

Experimental Workflow for Thermodynamic Solubility

This diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Thermodynamic Solubility Workflow.

References

The Crucial Role of PEG Linkers in PROTAC and ADC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapeutics has revolutionized the landscape of drug discovery, with Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) emerging as two of the most promising modalities. At the heart of these complex molecules lies a critical component that dictates their efficacy, safety, and pharmacokinetic profile: the linker. Among the various linker technologies, polyethylene glycol (PEG) linkers have garnered significant attention due to their unique physicochemical properties. This technical guide provides a comprehensive exploration of the role of PEG linkers in the development of PROTACs and ADCs, offering insights into their synthesis, impact on biological activity, and the experimental protocols used for their evaluation.

The Function of Linkers in PROTACs and ADCs

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein (Protein of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly facilitates the ubiquitination and subsequent proteasomal degradation of the POI.

ADCs, on the other hand, consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a linker that connects the antibody to the payload. This design allows for the targeted delivery of the cytotoxic agent to cancer cells, minimizing systemic toxicity.

In both platforms, the linker is not merely a passive spacer but an active contributor to the overall performance of the therapeutic agent.[1] The length, flexibility, hydrophilicity, and chemical composition of the linker are critical parameters that influence ternary complex formation in PROTACs, drug-to-antibody ratio (DAR) and payload release in ADCs, and the solubility, stability, and pharmacokinetic properties of both.[1][2]

Polyethylene Glycol (PEG) Linkers: A Versatile Tool

PEG is a polymer of repeating ethylene glycol units, and its incorporation into PROTAC and ADC linkers offers several distinct advantages:

-

Enhanced Hydrophilicity and Solubility: Many potent warheads and payloads are hydrophobic, which can lead to poor solubility, aggregation, and rapid clearance.[3][4] PEG linkers, being highly hydrophilic, can significantly improve the aqueous solubility of the entire molecule, enhancing its bioavailability and formulation properties.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which reduces renal clearance and extends their plasma half-life. This prolonged circulation time can lead to increased tumor accumulation for ADCs and sustained target engagement for PROTACs.

-

Reduced Immunogenicity: The flexible and hydrophilic nature of PEG chains can create a "shielding" effect, masking the therapeutic molecule from the immune system and potentially reducing its immunogenicity.

-

Tunable Properties: The length of the PEG chain can be precisely controlled, allowing for the fine-tuning of the distance and orientation between the two ends of the PROTAC or the antibody and payload in an ADC. This optimization is crucial for achieving optimal biological activity.

Impact of PEG Linkers on PROTAC Performance

The linker in a PROTAC plays a pivotal role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target degradation. The length and flexibility of the PEG linker directly impact the efficiency of this process.

Quantitative Data on PEGylated PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the impact of PEG linker length on the performance of various PROTACs.

| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG3 | - | 55 | 85 | |

| BRD4 | VHL | PEG4 | - | 20 | 95 | |

| BRD4 | VHL | PEG5 | - | 15 | >98 | |

| BRD4 | VHL | PEG6 | - | 30 | 92 | |

| TBK1 | VHL | Alkyl/Ether | < 12 | Inactive | - | |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |

| RIPK2 | VHL | PEG | - | Potent | >90 |

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy.

| PROTAC | Target | Linker Type | Half-life (t1/2) | Bioavailability (%) | Reference |

| B1 | ALK | Non-PEGylated | - | - | |

| B1-PEG | ALK | PEGylated | Enhanced | 84.8 |

Table 2: Pharmacokinetic Parameters of PEGylated PROTACs.

Impact of PEG Linkers on ADC Performance

In ADC development, the linker chemistry is critical for ensuring the stability of the conjugate in circulation and facilitating the efficient release of the payload at the target site. PEG linkers contribute significantly to improving the therapeutic index of ADCs.

Quantitative Data on PEGylated ADC Performance

The in vitro efficacy of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. The pharmacokinetic profile is also a key determinant of in vivo efficacy.

| Antibody-Payload | Cell Line | Linker | IC50 (nM) | Reference |

| Anti-CD30-MMAE | Karpas-299 | No PEG | ~10 | |

| Anti-CD30-MMAE | Karpas-299 | PEG2 | ~10 | |

| Anti-CD30-MMAE | Karpas-299 | PEG4 | ~10 | |

| Anti-CD30-MMAE | Karpas-299 | PEG8 | ~10 | |

| Anti-CD30-MMAE | Karpas-299 | PEG12 | ~10 | |

| Anti-CD30-MMAE | Karpas-299 | PEG24 | ~10 | |

| Affibody-MMAE | HER2-positive | No PEG | - | |

| Affibody-MMAE | HER2-positive | 4 kDa PEG | 4.5-fold reduction | |

| Affibody-MMAE | HER2-positive | 10 kDa PEG | 22-fold reduction |

Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs.

| ADC Construct | Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |

| Trastuzumab-DM1 | Linear (L-PEG24) | High | |

| Trastuzumab-DM1 | Pendant (P-(PEG12)2) | Low |

Table 4: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance.

Experimental Protocols

PROTAC Evaluation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

-

Cell Culture and Treatment:

-

Seed target cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Data Analysis:

-

Develop the blot using an ECL substrate and quantify band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

ADC Evaluation

This protocol is used to determine the IC50 of an ADC.

-

Cell Seeding:

-

Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to attach overnight.

-

-

ADC Treatment:

-

Treat the cells with serial dilutions of the ADC and an isotype control antibody.

-

-

Incubation:

-

Incubate the plates for 72-96 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., SDS-HCl).

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This protocol evaluates the anti-tumor efficacy of an ADC in a mouse model.

-

Tumor Implantation:

-

Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

-

ADC Administration:

-

Administer the ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenously).

-

-

Efficacy Assessment:

-

Measure tumor volumes and body weights regularly.

-

The study endpoint is typically when tumors in the control group reach a predetermined size.

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

-

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action and Experimental Workflow

ADC Mechanism of Action and Development Workflow

Key Signaling Pathways

PROTACs and ADCs can modulate critical signaling pathways involved in cancer cell proliferation, survival, and differentiation.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often dysregulated in cancer. PROTACs targeting components of this pathway, or upstream regulators, can effectively inhibit its activity.

The ERK/MAPK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. ADCs targeting receptors that activate this pathway can deliver cytotoxic payloads to inhibit downstream signaling.

Conclusion

PEG linkers are indispensable tools in the development of both PROTACs and ADCs. Their ability to enhance solubility, improve pharmacokinetic profiles, and provide a tunable scaffold for optimizing molecular architecture has been instrumental in advancing these therapeutic modalities. The choice of PEG linker length and composition is a critical design parameter that must be carefully optimized for each specific PROTAC or ADC candidate. A thorough understanding of the interplay between the linker and the other components of these complex molecules, guided by robust experimental evaluation, is essential for the successful development of the next generation of targeted therapies.

References

The Strategic Advantage of Branched PEG Linkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The architecture of linkers in bioconjugates is a critical determinant of their therapeutic efficacy. While linear polyethylene glycol (PEG) linkers have been a mainstay, branched PEG linkers are emerging as a superior alternative, offering a multitude of advantages that directly translate to improved drug performance. This in-depth technical guide explores the core principles of branched PEG linkers, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts to empower researchers in the rational design of next-generation bioconjugates.

Core Advantages of Branched PEG Linkers

Branched PEG linkers, characterized by multiple PEG arms extending from a central core, confer significant improvements to the physicochemical and pharmacokinetic profiles of bioconjugates compared to their linear counterparts.[1] These advantages are pivotal in the development of advanced therapeutics, including antibody-drug conjugates (ADCs).

A primary benefit is the enhanced water solubility of the conjugated molecule. Many potent therapeutic agents are hydrophobic, limiting their bioavailability. The hydrophilic nature of the branched PEG structure effectively masks this hydrophobicity, improving both solubility and the stability of the formulation.

Furthermore, the three-dimensional structure of branched PEGs provides a superior shielding effect . This "stealth" property reduces recognition by the immune system and proteolytic enzymes, leading to several key advantages:

-

Reduced Immunogenicity : Studies have shown that branched PEG-modified nanocarriers induce noticeably lower levels of anti-PEG IgM compared to their linear counterparts, which can help avoid the accelerated blood clearance (ABC) phenomenon upon repeated injections.

-

Increased Stability : The steric hindrance provided by the branched structure offers enhanced protection to the conjugated protein or drug from degradation, leading to greater stability in vivo.

-

Prolonged Circulation Half-Life : By evading clearance mechanisms, bioconjugates with branched PEG linkers exhibit a significantly longer circulation time in the bloodstream.[1]

Impact on Drug-to-Antibody Ratio (DAR)

In the context of ADCs, achieving a high drug-to-antibody ratio (DAR) without compromising the antibody's properties is a significant challenge. Branched PEG linkers offer a distinct advantage by enabling the attachment of a higher concentration of the cytotoxic payload.[1] This is because a single conjugation point on the antibody can serve as an anchor for a branched linker carrying multiple drug molecules. This "multiloading" capability allows for the delivery of a higher concentration of the therapeutic agent to the target cell, which can enhance the potency of the ADC by 10 to 100-fold in vivo.[1] This is particularly beneficial for less potent toxins that would otherwise require higher conjugation ratios, potentially leading to aggregation and loss of antibody affinity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative advantages of branched PEG linkers based on available research.

Table 1: Comparison of Hydrodynamic Radii (Rh) for Linear vs. Branched PEGs

| PEG Molecular Weight (kDa) | Polymer Structure | Hydrodynamic Radius (Rh) (nm) | Reference |

| 20 | Linear | 7.36 ± 0.199 | |

| 20 | 4-arm Branched | 6.827 ± 0.088 | |

| 40 | Linear | 9.580 ± 0.354 | |

| 40 | 4-arm Branched | 9.251 ± 0.398 |

Note: For the same molecular weight, branched PEGs can exhibit a smaller hydrodynamic radius, which can influence their pharmacokinetic properties.

Table 2: Influence of Linker Architecture on Drug-to-Antibody Ratio (DAR) and Efficacy

| Linker Type | Achievable DAR | Impact on In Vivo Potency | Key Advantage of Branched PEG |

| Linear PEG Linker | Lower potential for high DAR without aggregation | Standard | Enables higher DAR with improved solubility and stability |

| Branched PEG Linker | Higher | Can be enhanced 10 to 100-fold | Increased therapeutic payload per antibody |

Experimental Protocols

Protocol 1: Synthesis of a Lysine-Core Branched PEG Linker

This protocol outlines a general method for synthesizing a branched PEG with a lysine core.

Materials:

-

L-lysine ethyl ester hydrochloride

-

Carboxymethylated monomethoxy polyethylene glycol (mPEG-COOH)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

Diethyl ether, cold

-

Ethanol

-

Bio-Gel P-100 or similar size-exclusion chromatography media

Procedure:

-

Preparation of Branched PEG:

-

Dissolve lysine ethyl ester hydrochloride and mPEG-COOH (molecular weight of choice, e.g., 10 kDa) in anhydrous DCM in a molar ratio of 1:2.

-

Add excess TEA, DCC, and NHS to the solution.

-

Allow the reaction to proceed for 24 hours at room temperature under an inert atmosphere.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the white powdery product.

-

-

Purification:

-

Dissolve the crude product in water (e.g., 0.2 g in 1 mL).

-

Purify the branched PEG using size-exclusion chromatography (e.g., Bio-Gel P-100).

-

Collect the fractions corresponding to the branched PEG product.

-

Concentrate the pooled fractions, extract with DCM, and precipitate with diethyl ether.

-

Crystallize the purified product from ethanol.

-

-

Characterization:

-

Confirm the structure and molecular weight of the final product using MALDI-TOF mass spectrometry and 1H NMR.

-

Protocol 2: General Procedure for Antibody Conjugation with a Branched PEG-Maleimide Linker

This protocol describes the conjugation of a branched PEG-maleimide to a thiolated antibody.

Materials:

-

Thiolated monoclonal antibody (mAb)

-

Branched PEG-Maleimide

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5, thiol-free)

-

Anhydrous DMSO or DMF

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation:

-

If the antibody does not have free thiols, reduce a portion of the interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Follow established protocols for controlled reduction.

-

Buffer exchange the thiolated antibody into the conjugation buffer.

-

-

PEG Linker Preparation:

-

Prepare a stock solution of the branched PEG-maleimide in anhydrous DMSO or DMF (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add the PEG-maleimide stock solution to the thiolated antibody solution. A 10- to 20-fold molar excess of the PEG-maleimide is typically recommended.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Purify the resulting antibody-PEG conjugate using size-exclusion chromatography to remove excess PEG linker and any aggregates.

-

-

Characterization:

-

Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and stability.

-

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry

Materials and Equipment:

-

Purified ADC sample

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

-

Appropriate LC column (e.g., reversed-phase or size-exclusion)

-

Data analysis software for deconvolution of mass spectra

Procedure:

-

Sample Preparation:

-

The ADC sample may require deglycosylation and/or reduction of interchain disulfide bonds prior to analysis to simplify the mass spectrum.

-

-

LC-MS Analysis:

-

Inject the prepared ADC sample into the LC-MS system.

-

Separate the different ADC species based on their physicochemical properties.

-

Acquire the mass spectra of the eluting species.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.

-

Identify the peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of drug-linker molecules.

-

Calculate the weighted average DAR by considering the relative abundance of each species.

-

Protocol 4: Assessment of Protein Stability and Aggregation by Size-Exclusion Chromatography (SEC)

Materials and Equipment:

-

PEGylated protein sample

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a UV detector

-

SEC column appropriate for the size of the protein and its conjugates

-

Mobile phase (e.g., 50 mM sodium phosphate, 100 mM sodium chloride, pH 7.5)

Procedure:

-

Sample Preparation:

-

Prepare the PEGylated protein sample at a known concentration in the mobile phase.

-

-

SEC Analysis:

-

Equilibrate the SEC column with the mobile phase.

-

Inject the sample onto the column.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas in the chromatogram. The main peak corresponds to the monomeric form of the PEGylated protein, while earlier eluting peaks represent soluble aggregates.

-

Calculate the percentage of monomer and aggregates to assess the stability of the sample.

-

For forced degradation studies, incubate the protein under stress conditions (e.g., elevated temperature) for various time points and analyze by SEC to monitor the formation of aggregates over time.

-

Mandatory Visualizations

Caption: HER2 signaling pathway targeted by a Trastuzumab ADC.

Caption: Workflow for ADC synthesis and characterization.

Caption: Workflow for in vitro ADC cytotoxicity assay.

Conclusion

The adoption of branched PEG linkers in bioconjugation represents a significant step forward in drug development. Their unique architecture provides a powerful toolkit to overcome many of the challenges associated with delivering sensitive and complex therapeutic molecules. From enhancing solubility and stability to increasing payload capacity and improving pharmacokinetics, branched PEGs offer a clear advantage over their linear counterparts. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary knowledge to effectively harness the potential of branched PEG linkers in their pursuit of novel and more effective biotherapeutics.

References

A Technical Guide to NH-bis(PEG4-Boc): Commercial Availability and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NH-bis(PEG4-Boc), a homobifunctional crosslinker crucial for the development of advanced biotherapeutics. We will delve into its commercial availability from various suppliers, its core applications in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental protocols for its use.

Introduction to NH-bis(PEG4-Boc)

NH-bis(PEG4-Boc) is a polyethylene glycol (PEG)-based linker molecule featuring two primary amine functional groups at each end of a tetraethylene glycol spacer. Both amine groups are protected by a tert-butyloxycarbonyl (Boc) group. This protective group strategy allows for controlled, sequential reactions, a critical feature in the multi-step synthesis of complex biomolecules like ADCs and PROTACs. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Commercial Availability and Suppliers

Several chemical suppliers offer NH-bis(PEG4-Boc) and related PEG linkers. The quality, purity, and available quantities can vary, so it is essential to consult the respective supplier's documentation for detailed specifications. Below is a summary of some of the key suppliers and their product specifications.

| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number | Additional Notes |

| BroadPharm | NH-bis(PEG4-Boc) | 98% | 655.8 | Not specified | Part of their Boc-protected PEG linker portfolio.[1] |

| DC Chemicals Limited | NH-bis(PEG4-Boc) | 98.0% | Not specified | Not specified | Offered as an Amino PEG Linker. |

| MedchemExpress | NH-bis(PEG4-Boc) | Not specified | Not specified | Not specified | Marketed as a PEG-based PROTAC linker.[2] |

| RuiaoBio | NH-bis(PEG4-Boc) | Not specified | Not specified | 2182601-75-6 | Listed under their PEG-NH-PEG product category.[3] |

| AxisPharm | NH-bis(PEG4-Boc) | ≥95% | 655.83 | Not specified | Part of their homobifunctional PEG linkers for ADC development.[4] |

Core Applications: A Gateway to Advanced Bioconjugates

The primary utility of NH-bis(PEG4-Boc) lies in its role as a flexible linker in the construction of ADCs and PROTACs.[2]

-

Antibody-Drug Conjugates (ADCs): In ADC synthesis, PEG linkers like NH-bis(PEG4-Boc) serve to connect a potent cytotoxic drug to a monoclonal antibody. This targeted delivery system enhances the therapeutic window of the drug by directing it specifically to cancer cells, thereby minimizing off-target toxicity. The hydrophilic PEG chain can improve the solubility and stability of the ADC.

-

PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. NH-bis(PEG4-Boc) can be used as the connecting linker between the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

The following sections provide a generalized experimental workflow for the use of NH-bis(PEG4-Boc) in the synthesis of an antibody-drug conjugate. This process typically involves the deprotection of the Boc groups followed by a two-step conjugation procedure.

Boc Deprotection of NH-bis(PEG4-Boc)

The removal of the Boc protecting group is necessary to expose the primary amine for subsequent conjugation reactions. Acid-catalyzed deprotection is the most common method.

Materials:

-

NH-bis(PEG4-Boc)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the NH-bis(PEG4-Boc) in DCM.

-

Add an excess of TFA to the solution (e.g., a 25% TFA/DCM solution) and stir at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For workup, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected diamine linker.

Two-Step Antibody-Drug Conjugation

This protocol outlines the synthesis of a drug-linker conjugate and its subsequent attachment to an antibody.

Step 1: Synthesis of the Drug-Linker Conjugate

Materials:

-

Deprotected NH-bis(PEG4-amine) linker

-

Cytotoxic drug with a reactive functional group (e.g., a carboxylic acid)

-

Anhydrous Dimethylformamide (DMF)

-

Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS.

Procedure:

-

Dissolve the cytotoxic drug in anhydrous DMF.

-

Activate the carboxylic acid group of the drug by adding EDC and NHS (or Sulfo-NHS) and allowing the reaction to proceed at room temperature for approximately 1 hour to form an NHS-activated drug.

-

In a separate vessel, dissolve the deprotected NH-bis(PEG4-amine) linker (using a slight molar excess) in anhydrous DMF.

-

Add the solution of the deprotected linker to the activated drug solution.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by LC-MS. Once complete, purify the drug-linker conjugate using a suitable method such as reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Lyophilize the pure fractions to obtain the solid drug-linker conjugate.

Step 2: Conjugation to the Antibody

Materials:

-

Purified drug-linker conjugate

-

Monoclonal antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

EDC and Sulfo-NHS

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the antibody by buffer exchanging it into the Reaction Buffer at a concentration of 5-10 mg/mL.

-

Dissolve the drug-linker conjugate in DMSO.

-

In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in cold, dry DMSO.

-

Activate the remaining carboxylic acid group on the drug-linker conjugate by adding the EDC and Sulfo-NHS solutions. Incubate for 15-30 minutes at room temperature.

-

Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should be kept low (typically below 10% v/v) to maintain the integrity of the antibody.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

Purify the resulting antibody-drug conjugate to remove unconjugated drug-linker and other reagents. This is commonly achieved using size-exclusion chromatography or affinity chromatography.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate using NH-bis(PEG4-Boc).

References

An In-depth Technical Guide to the Storage and Stability of NH-bis(PEG4-Boc)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions and stability profile of NH-bis(PEG4-Boc), a bifunctional crosslinker critical in bioconjugation and drug delivery systems. Ensuring the chemical integrity of this reagent is paramount for reproducible and effective outcomes in research and development. This document outlines the principal degradation pathways, recommended storage protocols, and detailed analytical methods for stability assessment.

Chemical Structure and Properties

NH-bis(PEG4-Boc) is a symmetrical molecule featuring a central amine linked to two polyethylene glycol (PEG) chains, each with a terminal tert-butyloxycarbonyl (Boc) protecting group. The PEG4 spacers enhance hydrophilicity and provide flexibility, while the Boc groups offer acid-labile protection of the terminal amines.

Methodological & Application

Application Notes and Protocols for Boc Deprotection of NH-bis(PEG4-Boc) with Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of PEGylated compounds for drug delivery and bioconjugation. Its removal is a critical step in revealing the primary amine for subsequent functionalization. Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection due to its strong acidity and volatility, which simplifies product isolation.[1][2] This document provides a detailed protocol for the deprotection of NH-bis(PEG4-Boc), a branched PEG linker, to yield the corresponding primary amine, NH2-bis(PEG4-amine), as its TFA salt.

The reaction proceeds via acid-catalyzed hydrolysis of the carbamate.[1] Protonation of the carbamate oxygen by TFA is followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to afford the primary amine.[2] Given the presence of two Boc groups on the nitrogen atom of NH-bis(PEG4-Boc), the reaction conditions are optimized to ensure complete deprotection.

Data Presentation

The following table summarizes the general quantitative data for the Boc deprotection of PEGylated amines using TFA. Please note that specific yields for NH-bis(PEG4-Boc) may vary depending on the scale of the reaction and the purity of the starting material.

| Parameter | Value | Notes |

| Typical Yield | >90% | Yield of the crude TFA salt is often quantitative.[3] Purification may result in lower isolated yields. |

| Purity | >95% | Purity is typically assessed by LC-MS and/or NMR after work-up. |

| Reaction Time | 1 - 4 hours | Complete conversion should be monitored by TLC or LC-MS. |

| TFA Concentration | 20-50% (v/v) in DCM | A higher concentration may be beneficial for the removal of two Boc groups. |

| Temperature | 0 °C to Room Temp. | The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. |

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the TFA-mediated deprotection of NH-bis(PEG4-Boc).

Materials and Equipment

-

NH-bis(PEG4-Boc)

-

Trifluoroacetic acid (TFA), reagent grade

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, cold (0 °C)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

Ninhydrin stain

-

LC-MS system for reaction monitoring and product confirmation

Experimental Workflow Diagram

Caption: A step-by-step workflow for the Boc deprotection of NH-bis(PEG4-Boc) using TFA.

Detailed Protocol

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve NH-bis(PEG4-Boc) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Slowly, add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v). For the deprotection of a bis-Boc compound, starting with a 50% TFA solution is recommended.

-

Once the TFA addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Monitoring:

-

Let the reaction stir at room temperature for 1-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

TLC Monitoring: Spot a small aliquot of the reaction mixture on a silica gel TLC plate alongside the starting material. A suitable eluent system is typically a mixture of DCM and methanol (e.g., 9:1 v/v). The deprotected amine product will be significantly more polar than the starting material and will have a lower Rf value. The spots can be visualized using a ninhydrin stain, which will stain the primary amine product.

-

LC-MS Monitoring: Dilute a small sample of the reaction mixture and inject it into the LC-MS. Monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.

-

-

Work-up and Isolation (as TFA salt):

-

Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To the resulting oil or residue, add cold (0 °C) diethyl ether to precipitate the deprotected amine as its TFA salt.

-

Collect the precipitate by filtration or by decanting the ether.

-

Wash the solid product with additional cold diethyl ether to remove any remaining impurities.

-

Dry the final product, NH2-bis(PEG4-amine) as its di-TFA salt, under vacuum.

-

-

Optional: Conversion to Free Amine (Basic Work-up):

-

If the free amine is required, after the initial concentration of the reaction mixture, dissolve the residue in DCM.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess TFA. Caution: This will cause the evolution of CO2 gas. Ensure proper ventilation and pressure release.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the free amine, NH2-bis(PEG4-amine).

-

Signaling Pathway and Logical Relationship Diagram

Caption: The acid-catalyzed mechanism for the removal of two Boc protecting groups.

Conclusion

The protocol described provides a reliable method for the deprotection of NH-bis(PEG4-Boc) using TFA. The procedure is straightforward and generally high-yielding. Careful monitoring of the reaction is recommended to ensure complete removal of both Boc groups. The resulting primary amine can be isolated as its TFA salt or converted to the free amine, making it a versatile intermediate for various bioconjugation and drug development applications.

References

Application Notes and Protocols for Peptide Conjugation with NH-bis(PEG4-Boc)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of peptides with the branched PEG linker, NH-bis(PEG4-Boc). This process, known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides, including increased solubility, improved stability, and reduced immunogenicity.[1][2] This document outlines the standard reaction conditions for two primary conjugation strategies, followed by protocols for deprotection, purification, and characterization of the final PEGylated peptide.

Introduction to Branched PEGylation

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and highly hydrophilic polymer. Its conjugation to peptides can significantly improve their pharmacokinetic and pharmacodynamic profiles.[1] Branched PEG linkers, such as NH-bis(PEG4-Boc), offer the advantage of attaching two PEG chains to a single point on the peptide, which can provide enhanced steric hindrance and potentially greater therapeutic benefits compared to linear PEGylation.[2]

The NH-bis(PEG4-Boc) linker is a versatile reagent. For the purpose of these notes, we will focus on a common variant, N-(N-Boc-PEG4)-N-bis(PEG4-amine) , which features a Boc-protected central amine and two terminal primary amines.[3] This structure allows for conjugation to a peptide's C-terminal carboxylic acid or the carboxyl group on an acidic amino acid side chain (e.g., Aspartic acid, Glutamic acid).

Signaling Pathways and Experimental Workflows

The overall workflow for peptide conjugation with NH-bis(PEG4-Boc) involves three main stages: conjugation, deprotection, and purification & analysis.

Experimental Protocols

Protocol 1: C-Terminal Peptide Conjugation to N-(N-Boc-PEG4)-N-bis(PEG4-amine)

This protocol describes the conjugation of a peptide's C-terminal carboxylic acid to the primary amine groups of the branched PEG linker using HBTU/HOBt activation.

Materials:

-

Peptide with a free C-terminal carboxylic acid

-

N-(N-Boc-PEG4)-N-bis(PEG4-amine)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (for precipitation)

-

Purification columns (RP-HPLC, SEC)

-

LC-MS for analysis

Procedure:

-

Peptide & PEG Linker Preparation:

-

Dissolve the peptide in anhydrous DMF to a final concentration of 10-20 mg/mL.

-

In a separate vial, dissolve N-(N-Boc-PEG4)-N-bis(PEG4-amine) in anhydrous DMF.

-

-

Activation of Peptide Carboxyl Group:

-

To the peptide solution, add HOBt and HBTU.

-

Add DIPEA to the mixture to raise the pH to ~8.0.

-

Allow the activation to proceed for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated peptide solution to the N-(N-Boc-PEG4)-N-bis(PEG4-amine) solution.

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.

-

-

Boc Deprotection:

-

Once the conjugation is complete, remove the DMF under reduced pressure.

-

Dissolve the residue in a solution of 50% TFA in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Evaporate the TFA and DCM.

-

-

Purification:

-

Precipitate the crude PEGylated peptide by adding cold diethyl ether.

-

Centrifuge to pellet the product and wash with cold diethyl ether.

-

Dissolve the crude product in an appropriate aqueous buffer.

-

Purify the PEGylated peptide using RP-HPLC or size-exclusion chromatography (SEC).

-

-

Characterization:

-

Confirm the identity and purity of the final product by LC-MS analysis. The mass spectrum should show an increase in mass corresponding to the addition of the deprotected PEG linker.

-

Quantitative Data for Protocol 1:

| Parameter | Value | Reference |

| Molar Ratio (Peptide:PEG:HBTU:HOBt:DIPEA) | 1 : 1.2 : 1.2 : 1.2 : 2.4 | General peptide coupling protocols |

| Reaction Solvent | Anhydrous DMF | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 2 - 24 hours | |

| Deprotection Reagent | 50% TFA in DCM | General Boc deprotection protocols |

| Deprotection Time | 1 - 2 hours | General Boc deprotection protocols |

| Expected Yield | 40-70% (post-purification) | Estimated based on similar PEGylation reactions |

| Purity (post-purification) | >95% | Standard for therapeutic peptides |

Logical Relationship for Peptide Activation and Coupling

The success of the conjugation reaction hinges on the activation of the peptide's carboxyl group.

Purification and Characterization

Purification of the PEGylated peptide is crucial to remove unreacted peptide, excess PEG linker, and reaction byproducts.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides and their conjugates. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

-

Size-Exclusion Chromatography (SEC): SEC is effective for separating the larger PEGylated peptide from the smaller unreacted peptide and other low molecular weight impurities.

Characterization of the final product is essential to confirm its identity and purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to determine the molecular weight of the PEGylated peptide, confirming successful conjugation and deprotection. The heterogeneity of the PEG linker may result in a distribution of masses.

Table of Purification and Characterization Parameters:

| Technique | Column | Mobile Phase A | Mobile Phase B | Gradient | Detection |

| RP-HPLC | C18, 5 µm, 100 Å | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B over 30 min | UV at 214 nm and 280 nm |

| SEC | Appropriate for MW | Phosphate Buffered Saline | N/A | Isocratic | UV at 214 nm and 280 nm |

| LC-MS | C18 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 5-95% B over 30 min | ESI-MS |

Conclusion

The protocols and data presented provide a comprehensive guide for the successful conjugation of peptides with the branched PEG linker, NH-bis(PEG4-Boc). Careful execution of the reaction, deprotection, and purification steps, followed by thorough characterization, will ensure the generation of high-quality PEGylated peptides for research and drug development applications. The use of branched PEG linkers represents a promising strategy to further enhance the therapeutic potential of peptide-based drugs.

References

Application Notes and Protocols for NH-bis(PEG4-Boc) in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of NH-bis(PEG4-Boc) as a bifunctional linker in solid-phase peptide synthesis (SPPS). This linker is particularly valuable in the synthesis of complex peptide architectures, including branched peptides and Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular structure and spacing is crucial.

Introduction to NH-bis(PEG4-Boc)

NH-bis(PEG4-Boc) is a monodisperse polyethylene glycol (PEG) linker featuring a central amine and two terminal tetraethylene glycol chains, each capped with a tert-butyloxycarbonyl (Boc) protected amine. This unique structure allows for the simultaneous or sequential elongation of two peptide chains from a single attachment point, or the conjugation of two different molecular entities. The hydrophilic nature of the PEG spacer enhances the solubility of the resulting conjugates, a critical factor in drug development.[1]

The Boc protecting groups are labile to moderately strong acids, such as trifluoroacetic acid (TFA), making this linker compatible with standard Boc-SPPS strategies.[2] The central secondary amine provides a point of attachment to a solid support or a core molecule.

Key Applications

-

Branched Peptides: Synthesis of peptides with two distinct chains originating from the linker, which can be used to mimic protein scaffolds or to present multiple copies of a bioactive peptide.

-

PROTAC Synthesis: As a flexible linker connecting a target protein binder and an E3 ligase ligand in the development of PROTACs. The PEG nature of the linker can improve the solubility and cell permeability of the final construct.[3][4]

-

Drug Conjugation: Linking of peptides to other molecules such as small molecule drugs, imaging agents, or targeting ligands.

Experimental Data Summary

While specific quantitative data for every application of NH-bis(PEG4-Boc) is sequence and substrate-dependent, the following table provides typical expected values based on standard Boc-SPPS protocols for similar structures.[5]

| Parameter | Typical Value | Notes |

| Resin Loading | 0.2 - 0.8 mmol/g | Dependent on the resin type and the steric bulk of the linker. |

| Coupling Efficiency (per step) | >98% | Monitored by qualitative tests like the Kaiser test for primary amines. |

| Crude Peptide Purity (by HPLC) | 50 - 80% | Highly dependent on the peptide sequence and length. |

| Final Purified Peptide Yield | 10 - 40% | Post-purification yield, dependent on the efficiency of cleavage and purification steps. |

Experimental Protocols

Protocol 1: Immobilization of NH-bis(PEG4-Boc) onto a Solid Support

This protocol describes the attachment of the central amine of NH-bis(PEG4-Boc) to a pre-activated solid support, such as a chlorotrityl or Merrifield resin.

Materials:

-

2-Chlorotrityl chloride resin or Merrifield resin

-

NH-bis(PEG4-Boc)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in anhydrous DCM for 30 minutes in the synthesis vessel.

-

Linker Activation (for Merrifield resin): This step is not necessary for 2-chlorotrityl chloride resin. For Merrifield resin, the linker's amine can be coupled using standard carbodiimide chemistry if the resin is pre-functionalized with a carboxyl group, or via nucleophilic substitution.

-

Linker Coupling:

-

Drain the DCM from the swollen resin.

-

Dissolve NH-bis(PEG4-Boc) (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in anhydrous DCM.

-

Add the solution to the resin and agitate at room temperature for 2-4 hours.

-

-

Capping of Unreacted Sites:

-

Drain the reaction mixture.

-

Wash the resin with DCM (3x).

-

To cap any unreacted chlorotrityl or chloromethyl groups, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

-

-

Washing:

-

Drain the capping solution.

-

Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

-

Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be determined gravimetrically or by a quantitative analytical method.

Caption: The cyclical process of Boc-SPPS on the bifunctional linker.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the synthesized branched peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Peptide-functionalized resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage:

-

Place the dried resin in a reaction vessel.

-

Add the cleavage cocktail (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The exact time depends on the stability of the side-chain protecting groups.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Combine the filtrates and precipitate the crude peptide by adding a large volume of cold diethyl ether.

-

-

Isolation:

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage and Purification Workflow

Caption: General workflow for peptide cleavage and purification.

Concluding Remarks

The NH-bis(PEG4-Boc) linker is a versatile tool for the solid-phase synthesis of complex peptides and bioconjugates. The protocols provided herein offer a general framework for its application. Researchers should optimize reaction times and reagent stoichiometry based on the specific requirements of their target molecules. Proper analytical characterization, including HPLC and mass spectrometry, is essential to confirm the identity and purity of the final products.

References

Application Notes and Protocols: A Step-by-Step Guide for Creating a PROTAC with a PEG4 Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2][3] A typical PROTAC is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional small-molecule inhibitors.

The linker itself is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and physicochemical properties. Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted. A PEG4 linker, specifically, offers a balance of flexibility and length that can be optimal for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

This guide provides a detailed, step-by-step protocol for the rational design, synthesis, and evaluation of a PROTAC featuring a PEG4 linker.

Signaling Pathway of PROTAC Action